5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Overview
Description
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with phenyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylates.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylates, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-oxazole-4-carboxylic acid: Lacks the ethoxy group, which can influence its chemical properties and reactivity.
5-methoxy-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different steric and electronic effects.
5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of a phenyl group, affecting its overall properties.
Uniqueness
The presence of the ethoxy group in 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAJTWXRSXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469603 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54644-12-1 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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